![molecular formula C16H15NO5 B2902493 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid CAS No. 462069-97-2](/img/structure/B2902493.png)
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid” is a chemical compound with the molecular formula C16H15NO5 . It is a versatile compound used in diverse scientific research. Its unique properties make it a promising candidate for various applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to a carbamoyl group, which is further attached to a phenoxy group . The molecular weight of the compound is 301.29400 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 301.29400, an exact mass of 301.09500, and a LogP of 2.48390 . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
- Antiproliferative Activity : Studies have explored the compound’s ability to inhibit cell proliferation, particularly in cancer cells. Researchers investigate its potential as an antitumor agent by targeting specific pathways involved in cell division and growth .
- Angiogenesis Inhibition : The compound may interfere with angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. By inhibiting angiogenesis, it could limit tumor progression .
- Anti-Inflammatory Effects : Some research suggests that this compound exhibits anti-inflammatory properties. It may help reduce inflammation associated with cardiovascular diseases, such as atherosclerosis .
- Potential for Diabetes Management : Investigations into the compound’s effects on glucose metabolism and insulin sensitivity are ongoing. It might play a role in managing diabetes or related metabolic disorders .
- Neuroprotective Properties : Preclinical studies indicate that the compound may protect neurons from damage caused by oxidative stress or neurotoxicity. Researchers explore its potential in conditions like Alzheimer’s disease and Parkinson’s disease .
- Modulating Immune Responses : The compound’s impact on immune cells is being studied. It could potentially regulate immune responses, making it relevant for autoimmune diseases or immunotherapy .
- Carrier Molecule : Due to its chemical structure, the compound might serve as a carrier or prodrug for targeted drug delivery. Researchers investigate its use in improving drug solubility and bioavailability .
Cancer Research and Treatment
Cardiovascular Health
Metabolic Disorders
Neuroprotection and Neurodegenerative Diseases
Immunomodulation
Drug Delivery Systems
Safety and Hazards
The compound is classified as having acute toxicity, oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of inhalation or skin contact, it is advised to move the person into fresh air, give artificial respiration if not breathing, and wash off with soap and plenty of water in case of skin contact .
Zukünftige Richtungen
The unique properties of this compound make it a promising candidate for various applications, paving the way for exciting discoveries. From a biological and industrial point of view, this compound provides an opportunity for chemists to design new derivatives that could enhance the quality of life .
Wirkmechanismus
Target of Action
The primary target of AURORA 16632 is Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
AURORA 16632, as an inhibitor of AURKA, interacts with the kinase to disrupt its normal function . AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . The inhibition of AURKA by AURORA 16632 can therefore disrupt these processes, leading to a halt in cell division and potential cell death .
Biochemical Pathways
The inhibition of AURKA affects several biochemical pathways. Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . By inhibiting AURKA, AURORA 16632 can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound is orally administered, and its absorption is fast . The terminal half-life is approximately 19 hours , suggesting that the compound remains in the body for a significant period of time. This allows for sustained inhibition of AURKA.
Result of Action
The result of AURORA 16632’s action is the disruption of cell division in cancer cells. This is due to the inhibition of AURKA, which plays a crucial role in mitosis . By disrupting this process, AURORA 16632 can lead to cell death and potentially shrink tumors .
Eigenschaften
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-14-5-3-2-4-13(14)17-16(20)11-6-8-12(9-7-11)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXJRLFJWYEJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

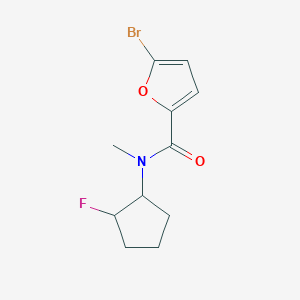
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2902412.png)
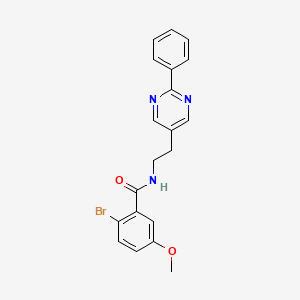
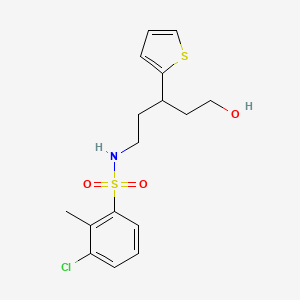
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)


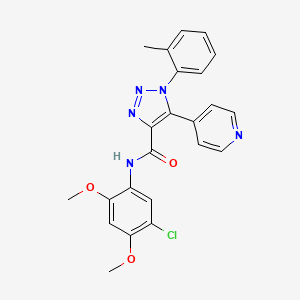
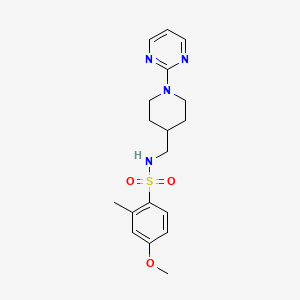
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)

